Cholecystokinin Octapeptide (1-3) (desulfated)
CAS No.: 121880-94-2
Cat. No.: VC2818714
Molecular Formula: C18H25N3O7S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121880-94-2 |
---|---|
Molecular Formula | C18H25N3O7S |
Molecular Weight | 427.5 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1 |
Standard InChI Key | WOKXEQLPBLLWHC-IHRRRGAJSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N |
SMILES | CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N |
Introduction
Chemical Structure and Identification
Cholecystokinin Octapeptide (1-3) (desulfated) is a tripeptide with the sequence Asp-Tyr-Met, representing the first three amino acids of the full desulfated cholecystokinin octapeptide. This compound has several important identifiers and structural properties:
Basic Identification
The compound is identified in chemical databases with the following parameters:
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
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Asp-Tyr-Met
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L-alpha-aspartyl-L-tyrosyl-L-Methionine
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Aspartyl-tyrosyl-methionine
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H-Asp-Tyr-Met-OH
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(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Structural Characteristics
The chemical structure of Cholecystokinin Octapeptide (1-3) (desulfated) features three amino acids in sequence:
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Aspartic acid (Asp): Contains a carboxylic acid side chain
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Tyrosine (Tyr): Features a phenolic hydroxyl group
The SMILES notation for this compound is: CSCCC@@HNC(=O)C@HNC(=O)C@HN
Relationship to Cholecystokinin
Cholecystokinin Background
Cholecystokinin (CCK) was originally identified in the 1920s as a hormone found in extracts of small intestinal mucosa . It functions as a classical gut hormone and a potent stimulator of gallbladder contraction. Since its discovery, CCK has been found in various tissues including neurons, immune cells, kidney cells, and lung cells .
Forms of Cholecystokinin
Pro-cholecystokinin undergoes processing into several molecular forms including:
The octapeptide form (CCK-8) exists in two primary variants:
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Sulfated CCK-8 (CCK-8s): Contains a sulfate group on the tyrosine residue
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Desulfated CCK-8 (CCK-8d): Lacks the sulfate group on the tyrosine residue
Position Within CCK Framework
Cholecystokinin Octapeptide (1-3) (desulfated) represents a specific fragment consisting of only the first three amino acids of the full desulfated CCK-8 sequence. This segment is significant for structure-function relationship studies that examine the biological activities associated with different portions of the CCK peptide.
Biological Activity Comparison
Differential Effects of Sulfated vs. Desulfated Forms
Research findings demonstrate significant differences between the biological activities of sulfated and desulfated forms of cholecystokinin octapeptide:
Receptor Interactions
The biological activities of CCK peptides are mediated through two main receptor types:
The sulfation status of the tyrosine residue in CCK peptides significantly impacts their receptor binding affinities and subsequent signaling cascades.
Research Methodologies and Findings
Experimental Models
Research on cholecystokinin peptides has utilized various experimental models:
Isolated Perfused Beating Rat Atria
Studies examining the effects of CCK-8 variants on atrial dynamics and ANP secretion have utilized isolated perfused beating rat atria as an experimental model. This approach allows for direct observation of cardiac effects while controlling for systemic influences .
Striatal Dopamine Metabolism
Investigations into the neurochemical effects of CCK-8 variants have employed mouse models to assess:
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Dopamine disappearance after synthesis inhibition
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In vitro uptake of [³H]DA by striatal slices
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Potassium-induced in vitro release of [³H]DA from striatal slices
Signal Transduction Pathways
Studies have identified that CCK-8s activates specific signaling cascades:
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Increases phosphorylated cytosolic phospholipase A2 and arachidonic acid release
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Upregulates NADPH oxidase 4 (NOX4) expression and hydrogen peroxide production
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Activates p38 mitogen-activated protein kinase and serine/threonine kinase signaling
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Promotes expression of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α)
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Ultimately promotes ANP secretion via activation of PPARα and PPARγ
Analytical Techniques
Identification and Characterization Methods
The identification and characterization of Cholecystokinin Octapeptide (1-3) (desulfated) involves various analytical techniques:
Structural Analysis
Structural analysis typically employs:
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Mass spectrometry for molecular weight determination
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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X-ray crystallography for three-dimensional structure determination
Biological Activity Assays
To determine the biological activity of Cholecystokinin Octapeptide (1-3) (desulfated), researchers employ:
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Radioimmunoassay techniques for measuring ANP levels
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ELISA kits for determining hydrogen peroxide and arachidonic acid levels
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Western blot and RT-qPCR for detecting protein and mRNA expression levels
Future Research Directions
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